N-(2-benzoyl-1-benzofuran-3-yl)pentanamide
Description
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at the 2-position and a pentanamide moiety at the 3-position. Benzofuran derivatives are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The pentanamide chain in this compound may enhance solubility and pharmacokinetic profiles compared to simpler benzofuran derivatives.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-17(22)21-18-15-11-7-8-12-16(15)24-20(18)19(23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,22) |
InChI Key |
MJWKMJJSQAMGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced by reacting the benzofuran derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pentanamide Group: The pentanamide group can be formed by reacting the benzofuran derivative with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)pentanamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs in Anthelmintic Therapy
N-(4-Methoxyphenyl)Pentanamide (N4MP)
- Structure : Simplifies the benzofuran core of albendazole, retaining the pentanamide group linked to a 4-methoxyphenyl ring.
- Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole .
- Cytotoxicity : Lower cytotoxicity in human and animal cell lines than albendazole, suggesting improved safety .
Key Difference : Unlike N-(2-benzoyl-1-benzofuran-3-yl)pentanamide, N4MP lacks the benzofuran scaffold, which may reduce metabolic stability but improve synthetic accessibility.
Sulfonamide-Pentanamide Hybrids
N4-Valeroylsulfadiazine (Compound 22)
- Structure : Combines a sulfadiazine moiety with a pentanamide chain attached to a phenyl group.
- Activity : Antitubercular agent; structural rigidity from the sulfonamide-pyrimidine system enhances target binding .
- Physicochemical Properties : Melting point 218–219°C, FTIR confirms CONH (1685 cm⁻¹) and SO₂NH (1164 cm⁻¹) groups .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Incorporates a dioxoisoindolinyl group and a sulfamoylphenyl-pentanamide backbone.
- Synthesis : Yield of 83%, with moderate solubility (logP 3.03) .
Key Difference : These sulfonamide hybrids prioritize bacterial target engagement, whereas the benzofuran-pentanamide compound’s aromatic system may favor antiparasitic or antifungal applications.
Pesticide-Related Amides
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
- Structure : Furancarboxamide with a phenyl substituent.
- Activity : Systemic fungicide inhibiting succinate dehydrogenase .
Key Difference : While these compounds share amide functionalities, the absence of a pentanamide chain or benzofuran core limits direct structural overlap. However, their success as agrochemicals underscores the importance of aromatic amides in designing bioactive molecules.
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Simplification vs. Complexity : N4MP demonstrates that simplifying albendazole’s structure retains efficacy while reducing toxicity. However, the benzofuran in this compound may offer unique π-π stacking interactions for target binding .
- Therapeutic Scope : Sulfonamide-pentanamide hybrids prioritize antitubercular activity, whereas benzofuran derivatives may excel in antiparasitic applications due to aromaticity-driven target affinity.
- Synthetic Accessibility : N4MP’s high yield (95%) and low synthetic complexity contrast with the multi-step synthesis of sulfonamide hybrids (e.g., compound 22, 95% yield ), suggesting trade-offs between structural complexity and manufacturability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
